Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a carboxylate ester and a dihydropyridinone moiety. Key structural elements include:
- Piperazine-carboxylate: The ethyl ester at position 1 of the piperazine ring enhances solubility and modulates pharmacokinetic properties.
- Dihydropyridinone scaffold: The 2-oxo-1,2-dihydropyridine ring is substituted with hydroxy, methoxyethyl, methyl, and 4-methoxyphenyl groups, which influence electronic properties and biological interactions.
This compound’s design aligns with pharmacophores known for antioxidant, antimicrobial, and receptor-targeting activities, as seen in structurally related pyridinones and piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6/c1-5-33-24(30)26-12-10-25(11-13-26)22(18-6-8-19(32-4)9-7-18)21-20(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYWLMVPGPEMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CCOC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carboxylate Derivatives
Piperazine-carboxylates are common in medicinal chemistry due to their versatility in modulating solubility and bioavailability. Key analogs include:
Structural Insights :
- The target compound’s 4-methoxyphenyl group contrasts with the 4-nitro (electron-withdrawing) and 3-chloro (moderately electron-withdrawing) substituents in analogs, leading to differences in electronic profiles and metabolic stability.
- The ethyl carboxylate in all three compounds improves membrane permeability compared to free carboxylic acids.
Dihydropyridinone and Pyridazinone Derivatives
The dihydropyridinone core is critical for hydrogen bonding and π-π interactions. Notable analogs include:
Functional Comparisons :
- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl and hydroxy groups may enhance radical scavenging (antioxidant activity) compared to bromophenyl (bulky, less electron-rich).
- Piperazine vs. Cyano Substituents: Piperazine in the target compound likely improves solubility and bioavailability over the cyano group in ’s derivatives.
Molecular Similarity and Drug Design
Using Tanimoto similarity metrics (), the target compound shares key pharmacophores with known bioactive molecules:
- Piperazine-carboxylate : Common in kinase inhibitors and antipsychotics (e.g., aripiprazole analogs).
- Dihydropyridinone: Found in antioxidants (e.g., ascorbic acid derivatives) and antimicrobial agents.
Activity Cliffs : Structural variations (e.g., methoxyethyl vs. fluorophenyl) may lead to significant differences in potency despite similar scaffolds.
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